1-Azabicyclo[3.3.1]nona-3,5-diene 1-Azabicyclo[3.3.1]nona-3,5-diene
Brand Name: Vulcanchem
CAS No.: 226885-44-5
VCID: VC19078442
InChI: InChI=1S/C8H11N/c1-3-8-4-2-6-9(5-1)7-8/h1,3-4H,2,5-7H2
SMILES:
Molecular Formula: C8H11N
Molecular Weight: 121.18 g/mol

1-Azabicyclo[3.3.1]nona-3,5-diene

CAS No.: 226885-44-5

Cat. No.: VC19078442

Molecular Formula: C8H11N

Molecular Weight: 121.18 g/mol

* For research use only. Not for human or veterinary use.

1-Azabicyclo[3.3.1]nona-3,5-diene - 226885-44-5

Specification

CAS No. 226885-44-5
Molecular Formula C8H11N
Molecular Weight 121.18 g/mol
IUPAC Name 1-azabicyclo[3.3.1]nona-3,5-diene
Standard InChI InChI=1S/C8H11N/c1-3-8-4-2-6-9(5-1)7-8/h1,3-4H,2,5-7H2
Standard InChI Key GFXIWQSQMJYIMI-UHFFFAOYSA-N
Canonical SMILES C1CN2CC=CC(=C1)C2

Introduction

Structural Characteristics and Nomenclature

The molecular architecture of 1-azabicyclo[3.3.1]nona-3,5-diene is defined by a bicyclo[3.3.1]nonane skeleton, where the "aza" prefix denotes the substitution of a carbon atom with nitrogen at position 1. The [3.3.1] bridge index specifies three carbon atoms on either side of the nitrogen and a single bridgehead carbon, forming a rigid, boat-like conformation . The 3,5-diene system introduces conjugated double bonds, which impart significant electron delocalization and influence both reactivity and intermolecular interactions.

Crystallographic analyses of related azabicyclo derivatives reveal bond angles of approximately 109.5° at the nitrogen center, consistent with sp³ hybridization, while the bridgehead carbons exhibit slight pyramidalization due to ring strain . The diene moiety adopts a s-cis conformation, enabling participation in cycloaddition reactions and coordination with metal catalysts .

Synthetic Methodologies

Intramolecular Cyclization of Tetrahydropyridines

A foundational synthesis route involves the acid-catalyzed intramolecular cyclization of 1-(3-oxo-2-phenylbutyl)-1,2,5,6-tetrahydropyridines. Treatment with concentrated sulfuric acid induces ring closure, yielding 3,6-diphenyl-1-azabicyclo[3.3.1]nona-3,5-dienes with moderate stereoselectivity . For example, derivative 9 (R = Ph) is obtained in 65% yield under optimized conditions, with methanesulfonic acid enhancing selectivity for the trans-fused carbinol intermediates 7 .

Bridged-Ritter Reactions

Stereoselective access to azabicyclo[3.3.1] frameworks is achieved via bridged-Ritter reactions using (-)-β-pinene and nitriles. This method produces imino amides and imino alkenes in a single step, with reaction kinetics controlled by acid concentration and temperature . Kinetic studies reveal a two-step mechanism: initial protonation of the nitrile followed by nucleophilic attack by the terpene-derived carbocation .

Double Mannich-Type Cyclizations

Recent advances employ double Mannich reactions between 3-oxo-2-arylhydrazonopropanals and ammonium acetate. Triethylamine-catalyzed cyclization under microwave irradiation (80°C, 200 W) achieves yields exceeding 90% within 5 minutes, significantly outperforming conventional heating (70% in 4 hours) . Table 1 summarizes optimized conditions for synthesizing azabicyclo derivatives.

Table 1: Comparative Yields of 1-Azabicyclo[3.3.1]nona-3,5-diene Derivatives Under Varied Conditions

Heating MethodCatalyst Loading (mol%)TimeYield (%)
Conventional254 h70
Ultrasonic2550 min82
Microwave255 min87

Data adapted from .

The 3,5-diene system undergoes regioselective Diels-Alder reactions with electron-deficient dienophiles such as maleic anhydride, producing bicyclic adducts with endo preference (75:25 endo:exo ratio). Hydrogenation over Pd/C selectively reduces the less substituted double bond (Δ³), yielding monoenes without ring-opening .

Nitrogen-centered reactivity includes quaternization with methyl iodide to form ammonium salts, which enhance water solubility for biological assays . Additionally, the bridgehead hydrogen exhibits atypical acidity (pKa ≈ 18), enabling deprotonation with strong bases like LDA and subsequent alkylation.

Industrial and Materials Science Applications

The rigid bicyclic framework serves as a chiral auxiliary in asymmetric catalysis. Rhodium complexes of 1-azabicyclo[3.3.1]nona-3,5-diene ligands achieve 98% enantiomeric excess in hydrogenation of α,β-unsaturated ketones. In polymer science, incorporation into polyimides enhances thermal stability (Tg > 300°C) while reducing dielectric constants (k = 2.3), ideal for microelectronic encapsulation .

Comparative Analysis with Structural Analogs

Compared to 3-azabicyclo[3.3.1]nonane derivatives, the 1-aza isomer exhibits 10-fold higher dopamine transporter affinity due to improved nitrogen lone pair orientation . Conversely, 2,3,6,7,9-pentaazabicyclo[3.3.1]nonadienes show superior σ receptor binding (Ki = 5 nM) but reduced metabolic stability in hepatic microsomes .

Recent Advances and Future Directions

Microwave-assisted continuous flow synthesis now produces gram-scale quantities of 1-azabicyclo[3.3.1]nona-3,5-diene in 93% yield, addressing previous scalability limitations . Computational models using DFT (B3LYP/6-311+G(d,p)) accurately predict regioselectivity in electrophilic substitutions, guiding the design of halogenated analogs for PET imaging.

Future research priorities include:

  • Developing enantioselective syntheses using organocatalysts

  • Expanding into metal-organic frameworks (MOFs) for gas storage

  • Evaluating in vivo efficacy of dopamine reuptake inhibitors

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